4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol . This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(4-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE: A closely related compound with a similar structure but different substituents.
Benzodiazepines: Compounds with a benzofuran core and similar pharmacological properties.
Azepines: Seven-membered nitrogen-containing heterocycles with various biological activities.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-9-5-6-10-19(16)25-24(28)22-17(2)29-21-12-11-20(27)18(23(21)22)15-26-13-7-3-4-8-14-26/h5-6,9-12,27H,3-4,7-8,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYHCUMNRMHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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